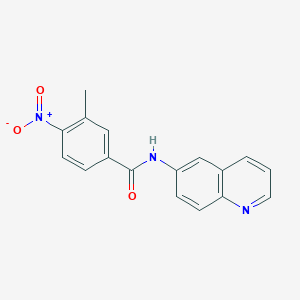
3-fluoro-N-3-pyridinylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-3-pyridinylbenzenesulfonamide, also known as FPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FPB belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. However, FPB has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
3-fluoro-N-3-pyridinylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in cancer cells and contributes to tumor growth and metastasis. This compound binds to the active site of CAIX and inhibits its activity, leading to a reduction in tumor growth and metastasis. In addition, this compound has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have a favorable pharmacokinetic profile, with a long half-life and good bioavailability. This compound has been shown to accumulate in tumor tissues, indicating its potential as a targeted therapy for cancer. In addition, this compound has been shown to reduce inflammation and modulate the immune system, indicating its potential as a treatment for autoimmune disorders.
実験室実験の利点と制限
3-fluoro-N-3-pyridinylbenzenesulfonamide has several advantages for use in lab experiments. It has a high purity and is readily available in large quantities. It has a low toxicity profile and is well-tolerated in animal models. This compound has a favorable pharmacokinetic profile, with a long half-life and good bioavailability. However, this compound also has some limitations for use in lab experiments. It is relatively expensive compared to other sulfonamides, which may limit its use in some research projects. In addition, this compound has a specific target (CAIX), which may limit its use in research projects that do not involve CAIX.
将来の方向性
For research on 3-fluoro-N-3-pyridinylbenzenesulfonamide include:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Development of analogs with improved pharmacokinetic properties and targeting abilities.
3. Studies to investigate its potential as a treatment for other diseases, such as diabetes and cardiovascular disease.
4. Studies to investigate its potential as a diagnostic tool for cancer.
5. Studies to investigate its potential as a tool for imaging and drug delivery.
Conclusion:
This compound is a promising compound that has shown potential as a therapeutic agent for cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of CAIX and pro-inflammatory enzymes, leading to a reduction in tumor growth, inflammation, and modulation of the immune system. This compound has a low toxicity profile and is well-tolerated in animal models. It has a favorable pharmacokinetic profile, with a long half-life and good bioavailability. Future research on this compound is needed to fully understand its potential therapeutic applications and develop analogs with improved properties.
合成法
The synthesis of 3-fluoro-N-3-pyridinylbenzenesulfonamide involves the reaction of 3-fluoropyridine with benzenesulfonyl chloride in the presence of a base. The reaction takes place under mild conditions and yields a white crystalline solid with a high purity. The synthesis of this compound has been optimized to achieve a high yield and purity, which is essential for its use in scientific research.
科学的研究の応用
3-fluoro-N-3-pyridinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to modulate the immune system by regulating the activity of T cells and B cells.
特性
IUPAC Name |
3-fluoro-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-9-3-1-5-11(7-9)17(15,16)14-10-4-2-6-13-8-10/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJOJVFKBMIRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)



![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)

![2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)